molecular formula C17H12FN3OS B2612619 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one CAS No. 457638-90-3

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

Cat. No. B2612619
CAS RN: 457638-90-3
M. Wt: 325.36
InChI Key: AOUAADFCYOJINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to modulate the activity of certain receptors, such as the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one has been shown to possess a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress, which are implicated in a variety of diseases. Additionally, it has been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, among others, making it a versatile tool for scientific research. Additionally, the synthesis method of this compound is relatively straightforward, and the yield is typically high.
However, there are also some limitations associated with the use of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its biological activities. Another potential direction is to explore the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other drugs, in order to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one involves the reaction of 4-fluoroaniline, 2-mercaptobenzothiazole, and cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is subsequently converted to the final product. The yield of the synthesis process is typically high, and the compound can be obtained in a relatively pure form.

Scientific Research Applications

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-10-5-7-11(8-6-10)21-9-13(22)15(16(21)19)17-20-12-3-1-2-4-14(12)23-17/h1-8,19,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFINFLNHZUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.